molecular formula C14H12ClFN2OS B4835272 N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]urea

N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]urea

Cat. No. B4835272
M. Wt: 310.8 g/mol
InChI Key: IAXULVGKJFWSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]urea, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) channel. CFTR-Inhibitor-172 has been shown to inhibit CFTR channel activity in vitro and in vivo, making it a valuable tool for investigating the role of CFTR in various physiological processes.

Mechanism of Action

N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]ureaor-172 works by binding to the ATP binding site on the CFTR channel and inhibiting its activity. The ATP binding site is located on the intracellular portion of the channel and is required for the channel to open and close. By binding to this site, N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]ureaor-172 prevents the channel from opening and inhibits chloride transport.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]ureaor-172 has been shown to inhibit CFTR channel activity in various cell types, including sweat gland cells, intestinal epithelial cells, and airway epithelial cells. Inhibition of CFTR channel activity can lead to a reduction in chloride and fluid secretion, which can have physiological effects on various organs and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]ureaor-172 is its specificity for the CFTR channel. It has been shown to have minimal off-target effects, making it a valuable tool for investigating the role of CFTR in various physiological processes. However, one limitation of N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]ureaor-172 is its relatively low potency compared to other CFTR inhibitors. This can limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research involving N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]ureaor-172. One area of interest is the development of more potent CFTR inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of CFTR in other physiological processes, such as cell proliferation and apoptosis. Additionally, N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]ureaor-172 could be used to investigate the effects of CFTR modulators on CFTR channel activity in various cell types.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]ureaor-172 has been used extensively in scientific research to study the function of the CFTR channel. The CFTR channel is a chloride channel that plays a critical role in regulating salt and water transport across epithelial tissues. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening disease that affects the lungs, pancreas, and other organs.
N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]ureaor-172 has been used to investigate the role of CFTR in various physiological processes, including sweat secretion, intestinal fluid secretion, and airway surface liquid regulation. It has also been used to study the effects of CFTR modulators, which are drugs that can enhance or inhibit CFTR channel activity.

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(2-methylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2OS/c1-20-13-5-3-2-4-12(13)18-14(19)17-11-7-6-9(15)8-10(11)16/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXULVGKJFWSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.